N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185304-79-3
VCID: VC2662871
InChI: InChI=1S/C10H23N3.3ClH/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;;;/h10-11H,4-9H2,1-3H3;3*1H
SMILES: CN(C)CCN(C)C1CCNCC1.Cl.Cl.Cl
Molecular Formula: C10H26Cl3N3
Molecular Weight: 294.7 g/mol

N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride

CAS No.: 1185304-79-3

Cat. No.: VC2662871

Molecular Formula: C10H26Cl3N3

Molecular Weight: 294.7 g/mol

* For research use only. Not for human or veterinary use.

N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride - 1185304-79-3

Specification

CAS No. 1185304-79-3
Molecular Formula C10H26Cl3N3
Molecular Weight 294.7 g/mol
IUPAC Name N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine;trihydrochloride
Standard InChI InChI=1S/C10H23N3.3ClH/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;;;/h10-11H,4-9H2,1-3H3;3*1H
Standard InChI Key XOPAEEIXXVZJAE-UHFFFAOYSA-N
SMILES CN(C)CCN(C)C1CCNCC1.Cl.Cl.Cl
Canonical SMILES CN(C)CCN(C)C1CCNCC1.Cl.Cl.Cl

Introduction

Chemical Identity and Nomenclature

N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride is an organic compound with a distinctive molecular structure featuring a piperidine ring connected to an ethylenediamine moiety with three methyl substituents. The compound is officially registered with CAS number 1185304-79-3, which distinguishes it from its free base form (CAS: 889940-14-1) and other salt derivatives . The compound exists in multiple nomenclature formats, reflecting the complexity of its chemical structure and the different naming conventions in organic chemistry.

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial catalogs:

SynonymReference
N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride
N1,N1,N2-Trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trihydrochloride
N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine;trihydrochloride
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine trihydrochloride
N,N,N''-Trimethyl-N''-4-piperidinyl-1,2-ethanediamine 3HCl

This diversity in nomenclature reflects the compound's structural complexity and the different formal naming systems used in chemistry .

Structural Characteristics

Molecular Structure and Properties

The structural foundation of this compound consists of a piperidine ring connected to an ethylenediamine chain with strategic methyl group substitutions. The trihydrochloride salt formation significantly affects its physical and chemical properties compared to its free base form.

PropertyValueReference
Molecular FormulaC10H26Cl3N3
Molecular Weight294.7 g/mol
Average Mass294.689
Monoisotopic Mass293.119231
Parent CompoundN,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine (CID 551729)

Chemical Identifiers

The compound is characterized by several standard chemical identifiers that facilitate its recognition in chemical databases and literature:

Identifier TypeValueReference
InChIInChI=1S/C10H23N3.3ClH/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;;; /h10-11H,4-9H2,1-3H3;3*1H
InChIKeyXOPAEEIXXVZJAE-UHFFFAOYSA-N
SMILESCN(C)CCN(C)C1CCNCC1.Cl.Cl.Cl

These standardized identifiers are crucial for unambiguous identification of the compound in chemical databases and literature searches .

Physical and Chemical Properties

The physical and chemical properties of N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride are significantly influenced by its salt form. While specific experimental data on many properties is limited in the available literature, certain characteristics can be inferred from its structure and similar compounds.

Solubility and Physical State

As a trihydrochloride salt, this compound is expected to exhibit enhanced water solubility compared to its free base form. Salt formation is a common strategy to improve the solubility and stability of amine-containing compounds . The presence of three chloride counterions neutralizes the basic nitrogen atoms in the molecule, resulting in a polar, ionic compound that readily interacts with water molecules.

Stability and Reactivity

The compound contains multiple nitrogen centers that can participate in various chemical reactions. The tertiary amine groups can act as nucleophiles, while the piperidine nitrogen provides additional reactivity. The trihydrochloride salt form generally offers improved stability compared to the free base, particularly for storage and handling purposes .

Related Compounds and Derivatives

Parent Compound and Alternative Salt Forms

The parent compound of N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride is N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine (CAS: 889940-14-1), which is the free base form . Additionally, alternative salt forms have been developed for specific applications:

Related CompoundCAS NumberDescriptionReference
N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine889940-14-1Free base form
N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]1559122-13-2Trimaleate salt

These different forms offer varying properties that may be advantageous for specific applications or formulation requirements .

Structurally Similar Compounds

Several structurally related compounds share similarities with N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride:

CompoundCAS NumberStructural RelationshipReference
N,N-Dimethylpiperidin-4-amine50533-97-6Lacks the ethane-1,2-diamine group
4-Amino-1-methylpiperidine41838-46-4Simpler piperidine derivative
2-(methyl-piperidin-4-yl-amino)-ethanol dihydrochloride864655-27-6Related hydroxyethyl derivative

These structural analogs provide context for understanding the chemical space occupied by the target compound and how structural modifications affect properties and potential applications .

SupplierCatalog/Reference NumberQuantity/PackagingReference
THSCITS110302Not specified
CymitQuimica10-F360896250mg
Matrix ScientificNot specified500mg ($189.00)
Riedel-de Haen AGAldrichCPR gradeNot specified
Bio-FarmaBF004329Not specified

This commercial availability enables researchers to access the compound for various scientific investigations without the need for custom synthesis .

Historical Context and Development

N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride was first cataloged in chemical databases in 2010, according to PubChem records (creation date: 2010-07-26) . The compound is part of a broader class of substituted diamines that have been synthesized and studied for various purposes in organic and medicinal chemistry.

The most recent update to the compound's information in PubChem was on April 5, 2025, suggesting continued interest and potential new findings related to this compound . This ongoing attention indicates that the compound remains relevant in contemporary chemical research.

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